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Introduction
Aqueous organic redox flow batteries (AORFBs) represent a promising technology for large-

scale energy storage, owing to their potential for low cost, high safety, and environmental

benignity. Anthraquinone derivatives have emerged as a prominent class of negolyte materials

due to their reversible two-electron, two-proton redox chemistry, and chemical tunability. While

significant research has focused on di-sulfonated anthraquinones such as 2,7-anthraquinone

disulfonic acid (AQDS), the potential of monosulfonated isomers like 1-
Anthraquinonesulfonic acid (1-AQS) remains less explored.

These application notes provide a comprehensive guide for researchers interested in

investigating the viability of 1-Anthraquinonesulfonic acid as a redox-active material in

aqueous redox flow batteries. This document outlines the synthesis of 1-AQS, preparation of

the electrolyte, and detailed protocols for electrochemical characterization and flow battery

testing. While direct performance data for 1-AQS in a flow battery is limited in published

literature, this guide leverages established methodologies for related compounds to provide a

robust starting point for research and development.
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Physicochemical Properties and Electrochemical
Behavior of 1-Anthraquinonesulfonic Acid
1-Anthraquinonesulfonic acid is an aromatic organic compound characterized by an

anthraquinone core functionalized with a single sulfonic acid group at the 1-position. The

sulfonic acid moiety imparts water solubility, a critical attribute for aqueous battery applications.

Redox Chemistry
The redox activity of 1-AQS is centered on the quinone functional groups, which undergo a

reversible two-electron, two-proton reduction/oxidation process. In an acidic aqueous

electrolyte, the reaction proceeds as follows:

1-AQS + 2e⁻ + 2H⁺ ⇌ 1-AQSH₂

The redox potential of this reaction is a key parameter for determining the open-circuit voltage

of a full cell. Cyclic voltammetry data for anthraquinone-1-sulfonic acid sodium salt in a 1 mol

L⁻¹ H₂SO₄ supporting electrolyte indicates a pair of well-defined redox peaks occurring

between -0.2 and 0.1 V versus a Ag/AgCl reference electrode[1]. This potential is in a suitable

range for a negolyte in an aqueous system.

Solubility
The solubility of sulfonated anthraquinones is highly dependent on the supporting electrolyte

and the counter-ion associated with the sulfonate group. While specific solubility data for 1-
Anthraquinonesulfonic acid in sulfuric acid is not extensively reported, related compounds

like anthraquinone-2-sulfonic acid have been investigated, and it is known that the choice of

cation can influence solubility by orders of magnitude. For research purposes, starting with the

acid form or the sodium/potassium salt is common.

Synthesis and Preparation of 1-
Anthraquinonesulfonic Acid Electrolyte
Synthesis of 1-Anthraquinonesulfonic Acid
A common method for the synthesis of 1-Anthraquinonesulfonic acid is the sulfonation of

anthraquinone in the presence of a mercury catalyst, which favors substitution at the α-position
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(position 1).[2]

Protocol for Synthesis of Potassium 1-Anthraquinonesulfonate:[2]

In a 500-cc three-necked flask equipped with a mechanical stirrer and a thermometer, place

120 g of 19–22% oleum and 1 g of yellow mercuric oxide.

Heat the mixture to 100°C in an oil bath within a fume hood.

Gradually add 100 g of anthraquinone to the stirred solution.

Maintain the temperature at 100°C and continue stirring.

After the reaction, cautiously pour the hot acid solution into 1 L of boiling water with vigorous

stirring.

Boil the mixture for an additional five minutes.

Filter the hot solution to remove unreacted anthraquinone.

Heat the filtrate to 90°C and add a solution of 32 g of potassium chloride in 250 cc of water.

Cool the mixture to room temperature to crystallize the potassium salt of 1-
Anthraquinonesulfonic acid.

Collect the pale yellow leaflets by filtration and wash with cold water.

Dry the product at 100°C in vacuo.

Preparation of the Negolyte Solution
Protocol for Electrolyte Preparation:

Accurately weigh the desired amount of synthesized 1-Anthraquinonesulfonic acid (or its

salt).

In a volumetric flask, dissolve the 1-AQS in a pre-determined volume of the supporting

electrolyte (e.g., 1 M H₂SO₄) to achieve the target concentration.
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Stir the solution at room temperature until the 1-AQS is completely dissolved. Gentle heating

may be applied if necessary, but care should be taken to avoid any degradation.

If starting from a salt form (e.g., potassium salt), the corresponding acid form can be

generated in solution by using a strong acid supporting electrolyte.

The final electrolyte should be a clear solution. If any precipitate is observed, the

concentration may exceed the solubility limit and should be adjusted accordingly.

Electrochemical Characterization
Cyclic Voltammetry
Cyclic voltammetry (CV) is a fundamental technique to assess the redox behavior of 1-AQS.

Experimental Protocol for Cyclic Voltammetry:

Electrochemical Cell: A standard three-electrode cell is used, comprising a glassy carbon

working electrode, a platinum wire or graphite rod counter electrode, and a reference

electrode (e.g., Ag/AgCl or a saturated calomel electrode).

Electrolyte: Prepare a solution of 1-AQS (e.g., 10 mM) in the desired supporting electrolyte

(e.g., 1 M H₂SO₄).

Procedure: a. Polish the glassy carbon electrode to a mirror finish using alumina slurry,

followed by sonication in deionized water and ethanol. b. Purge the electrolyte with an inert

gas (e.g., argon or nitrogen) for at least 15 minutes to remove dissolved oxygen. c. Immerse

the electrodes in the electrolyte and record the CV at various scan rates (e.g., 10, 20, 50,

100 mV/s). d. The potential window should be set to encompass the redox peaks of 1-AQS

(e.g., from -0.5 V to 0.5 V vs. Ag/AgCl).

Rotating Disk Electrode Voltammetry
Rotating disk electrode (RDE) voltammetry can be employed to determine the kinetic

parameters of the 1-AQS redox reaction.

Redox Flow Battery Assembly and Testing
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Cell Assembly
A laboratory-scale redox flow battery can be assembled using a zero-gap flow cell

configuration.

Components:

Anode and Cathode: Carbon felt or graphite paper electrodes.

Membrane: A proton-exchange membrane (e.g., Nafion®).

Flow Fields: Serpentine or interdigitated flow fields machined from graphite plates.

Current Collectors: Copper or gold-plated plates.

Gaskets: To seal the cell and control electrode compression.

Full Cell Testing Protocol
Electrolyte Preparation: Prepare the 1-AQS negolyte as described in section 2.2. A suitable

posolyte, such as a bromine/bromide solution (HBr/Br₂) or an iron (II)/(III) sulfate solution in

sulfuric acid, should also be prepared.[3]

Cell Assembly: Assemble the flow cell in a layered structure: current collector, flow field,

electrode, membrane, second electrode, second flow field, and second current collector.

Ensure proper sealing with gaskets.

System Setup: Connect the cell to two separate reservoirs containing the negolyte and

posolyte using peristaltic pumps.

Galvanostatic Cycling: a. Circulate the electrolytes through their respective half-cells at a

constant flow rate. b. Charge and discharge the battery at a constant current density (e.g.,

20-100 mA/cm²) within a defined voltage window. c. Monitor the cell voltage, capacity, and

coulombic, voltage, and energy efficiencies over multiple cycles.

Polarization Curve: To evaluate the power density, perform a polarization test by applying a

series of increasing current densities and measuring the corresponding cell voltage.
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Data Analysis and Performance Metrics

Parameter Description
Typical Values for
Anthraquinone-based
Systems

Open-Circuit Voltage (OCV)

The voltage difference

between the two half-cells at

zero current.

Dependent on the choice of

posolyte.

Coulombic Efficiency (CE)

The ratio of charge extracted

during discharge to the charge

supplied during charging.

>99%

Voltage Efficiency (VE)

The ratio of the average

discharge voltage to the

average charge voltage.

70-90%

Energy Efficiency (EE)

The product of coulombic and

voltage efficiencies (EE = CE x

VE).

65-85%

Capacity Fade

The rate of decrease in

discharge capacity over

cycling.

<0.1% per day

Power Density
The maximum power output

per unit area of the electrode.
100-1000 mW/cm²

Stability Considerations
The stability of anthraquinone derivatives is a critical factor for the long-term performance of a

redox flow battery. Degradation can occur, particularly at high states of charge (SoC) and

elevated temperatures.[4][5] It is recommended to conduct stability studies by holding the

electrolyte at different SoCs and monitoring its concentration and electrochemical properties

over time using techniques like UV-Vis spectroscopy and HPLC.[4]
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Figure 1: Workflow for the investigation of 1-Anthraquinonesulfonic acid in redox flow

batteries.
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Figure 2: Schematic of a redox flow battery system utilizing a 1-AQS negolyte.
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Figure 3: Redox mechanism of 1-Anthraquinonesulfonic acid.

Conclusion
1-Anthraquinonesulfonic acid presents an intriguing, yet underexplored, candidate for the

negolyte of aqueous redox flow batteries. Its structural similarity to well-performing

anthraquinone derivatives, coupled with its straightforward synthesis, makes it a worthy subject

of further investigation. The protocols and application notes provided herein offer a

comprehensive framework for researchers to systematically evaluate the potential of 1-AQS

and contribute to the advancement of sustainable energy storage technologies.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 11 Tech Support

https://www.benchchem.com/product/b181100?utm_src=pdf-body
https://www.benchchem.com/product/b181100?utm_src=pdf-body-img
https://www.benchchem.com/product/b181100?utm_src=pdf-body-img
https://www.benchchem.com/product/b181100?utm_src=pdf-body
https://www.benchchem.com/product/b181100?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Scott, W. J., & Allen, C. F. H. (n.d.). POTASSIUM ANTHRAQUINONE-α-SULFONATE.
Organic Syntheses Procedure.
Murali, A., Jayathilake, B., et al. (2020). A Durable, Inexpensive and Scalable Redox Flow
Battery Based on Iron Sulfate and Anthraquinone Disulfonic Acid. Journal of The
Electrochemical Society, 167(6), 060520.
Mazur, P., et al. (2021).
Li, S., et al. (2023). Redox-Active Anthraquinone-1-Sulfonic Acid Sodium Salt-Loaded
Polyaniline for Dual-Functional Electrochromic Supercapacitors. Molecules, 28(18), 6688.
Compton, R. G., et al. (2011). Electrolyte tuning of electrode potentials: the one electron vs.
two electron reduction of anthraquinone-2-sulfonate in aqueous media.
Mazur, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-
Based Acidic Electrolyte for Redox Flow Battery Application. National Center for
Biotechnology Information.
Mazur, P., et al. (2021). (PDF) Evaluation of Electrochemical Stability of Sulfonated
Anthraquinone-Based Acidic Electrolyte for Redox Flow Battery Application. ResearchGate.
Kapaev, R. R., et al. (2022). Mixture of Anthraquinone Sulfo-Derivatives as an Inexpensive
Organic Flow Battery Negolyte. National Center for Biotechnology Information.
Mazur, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-
Based Acidic Electrolyte for Redox Flow Battery Application. Semantic Scholar.
Yang, B., et al. (2016). (PDF) High-Performance Aqueous Organic Flow Battery with
Quinone-Based Redox Couples at Both Electrodes. ResearchGate.
Mazur, P., et al. (2021). Evaluation of Electrochemical Stability of Sulfonated Anthraquinone-
Based Acidic Electrolyte for Redox Flow Battery Application. PubMed.
Yang, B., et al. (2016). High-Performance Aqueous Organic Flow Battery with Quinone-
Based Redox Couples at Both Electrodes. Semantic Scholar.
Tong, L., et al. (2020). (PDF) Understanding the Aqueous Solubility of Anthraquinone
Sulfonate Salts: The Quest for High Capacity Electrolytes of Redox Flow Batteries.
ResearchGate.
Wang, H., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by
Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella
oneidensis. Frontiers in Microbiology.
Wang, H., et al. (2021). Tuning Redox Potential of Anthraquinone-2-Sulfonate (AQS) by
Chemical Modification to Facilitate Electron Transfer From Electrodes in Shewanella
oneidensis. National Center for Biotechnology Information.
Kapaev, R. R., et al. (2022). Sulfonated Anthraquinone-Based Ionic Complexes as a
Promising Organic Negolyte for Redox-Flow Batteries. ResearchGate.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b181100?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sevov, C. S., et al. (2017). Evaluation of an Aqueous Biphenol- And Anthraquinone-Based
Electrolyte Redox Flow Battery. ResearchGate.
Aziz, M. J. (2021). Long-Lifetime Aqueous Soluble Organic Flow Battery Development. Office
of Scientific and Technical Information.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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